molecular formula C33H25N5O7 B12278605 (2R,3R,4R,5R)-2-(4-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyldibenzoate

(2R,3R,4R,5R)-2-(4-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyldibenzoate

Cat. No.: B12278605
M. Wt: 603.6 g/mol
InChI Key: GYWXCGCYUKCQOA-UHFFFAOYSA-N
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Description

The compound (2R,3R,4R,5R)-2-(4-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyl dibenzoate is a complex organic molecule with potential applications in various scientific fields. It features a tetrahydrofuran ring substituted with a pyrrolopyrimidine moiety and benzoyloxy groups, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-2-(4-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyl dibenzoate typically involves multi-step organic synthesis. The key steps include:

    Formation of the pyrrolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as amino and cyano groups.

    Introduction of the tetrahydrofuran ring: This step often involves the use of protecting groups and selective functionalization to ensure the correct stereochemistry.

    Attachment of benzoyloxy groups: This is usually done through esterification reactions using benzoyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5R)-2-(4-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyl dibenzoate: can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the benzoyloxy groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

(2R,3R,4R,5R)-2-(4-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyl dibenzoate:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (2R,3R,4R,5R)-2-(4-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyl dibenzoate exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes: It may inhibit or activate enzymes by binding to their active sites.

    Interaction with receptors: It could act as an agonist or antagonist at specific receptors, modulating cellular signaling pathways.

    Modulation of gene expression: It might influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar compounds to (2R,3R,4R,5R)-2-(4-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyl dibenzoate include other pyrrolopyrimidine derivatives and tetrahydrofuran-based molecules. These compounds may share some chemical properties but differ in their specific functional groups and stereochemistry, which can significantly impact their biological activity and applications.

List of Similar Compounds

    Pyrrolopyrimidine derivatives: Compounds with similar core structures but different substituents.

    Tetrahydrofuran-based molecules: Molecules featuring the tetrahydrofuran ring with various functional groups attached.

(2R,3R,4R,5R)-2-(4-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyl dibenzoate , covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C33H25N5O7

Molecular Weight

603.6 g/mol

IUPAC Name

[5-(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C33H25N5O7/c34-16-23-17-38(29-25(23)28(35)36-19-37-29)30-27(45-33(41)22-14-8-3-9-15-22)26(44-32(40)21-12-6-2-7-13-21)24(43-30)18-42-31(39)20-10-4-1-5-11-20/h1-15,17,19,24,26-27,30H,18H2,(H2,35,36,37)

InChI Key

GYWXCGCYUKCQOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C4=C(N=CN=C43)N)C#N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Origin of Product

United States

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